molecular formula C16H12F4O B1327663 3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone CAS No. 898768-58-6

3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone

Cat. No.: B1327663
CAS No.: 898768-58-6
M. Wt: 296.26 g/mol
InChI Key: HQMOMVQGQVZJDH-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a propiophenone backbone

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone exerts its effects involves the interaction of its fluorinated groups with biological targets. The trifluoromethyl group enhances the compound’s ability to permeate biological membranes and bind to target receptors, thereby improving its efficacy and stability . The molecular targets and pathways involved may include enzymes and receptors that are sensitive to fluorinated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone is unique due to its combination of a fluorophenyl group and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, membrane permeability, and potential for use in various applications, making it a valuable compound in both research and industry .

Properties

IUPAC Name

3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMOMVQGQVZJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644590
Record name 3-(4-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-58-6
Record name 3-(4-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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